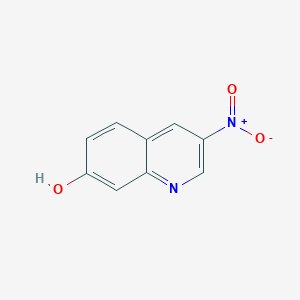

3-Nitroquinolin-7-ol

Descripción

3-Nitroquinolin-7-ol is a nitro-substituted quinoline derivative characterized by a nitro (-NO₂) group at position 3 and a hydroxyl (-OH) group at position 7 of the quinoline scaffold. These derivatives are typically prepared via nucleophilic aromatic substitution, reduction, and functional group interconversion, yielding compounds with diverse pharmacological and physicochemical properties .

Propiedades

Fórmula molecular |

C9H6N2O3 |

|---|---|

Peso molecular |

190.16 g/mol |

Nombre IUPAC |

3-nitroquinolin-7-ol |

InChI |

InChI=1S/C9H6N2O3/c12-8-2-1-6-3-7(11(13)14)5-10-9(6)4-8/h1-5,12H |

Clave InChI |

ZPXQGAAMLVFFOC-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC2=NC=C(C=C21)[N+](=O)[O-])O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The NQ-series compounds (e.g., NQ1–NQ21) share the quinoline core but differ in substituent patterns. Key structural variations include:

- Nitro and hydroxyl positioning: Derivatives like 6-Nitro-8-quinolinol (CAS 16727-28-9) feature a nitro group at position 6 and a hydroxyl at position 8, while 7-Chloro-3-nitroquinolin-4-ol (CAS 5350-50-5) combines a chloro substituent at position 7 with nitro and hydroxyl groups at positions 3 and 4, respectively .

- Alkyl and aryl modifications : NQ1 (C₂₅H₁₉N₃O₄) incorporates a benzyloxy group and methoxy substituent, whereas NQ18 (C₁₈H₁₇N₃O₅) includes ethoxy and methoxy groups .

Table 1: Structural Comparison of Selected Compounds

| Compound | Molecular Formula | Substituents (Positions) | Melting Point (°C) |

|---|---|---|---|

| 3-Nitroquinolin-7-ol* | Not explicitly provided | -NO₂ (3), -OH (7) | N/A |

| 6-Nitro-8-quinolinol | C₉H₆N₂O₃ | -NO₂ (6), -OH (8) | N/A |

| 7-Chloro-3-nitroquinolin-4-ol | C₉H₅ClN₂O₃ | -Cl (7), -NO₂ (3), -OH (4) | N/A |

| NQ1 | C₂₅H₁₉N₃O₄ | Benzyloxy (6), methoxy (7) | 222 |

| NQ18 | C₁₈H₁₇N₃O₅ | Ethoxy (4), methoxy (7) | 181 |

*Inferred from synthetic pathways in evidence.

Physicochemical Properties

- Melting Points : NQ-series compounds exhibit melting points ranging from 156°C (NQ10) to 286°C (NQ20), influenced by substituent polarity and crystallinity. For example, NQ3 (C₂₃H₁₈BrN₃O₄), containing a bromo group, melts at 222°C, while NQ18 (ethoxy-substituted) melts at 181°C .

- Spectroscopic Data: ¹H NMR: NQ18 shows distinct quinoline proton signals at δ 9.17 (s, 1H) and aromatic protons at δ 7.09–7.38 (m, 6H), with ethoxy and methoxy groups at δ 4.31 (q) and 4.0 (s), respectively . Mass Spectrometry: NQ18 has an EI-MS m/z of 355 [M]⁺, consistent with its molecular formula (C₁₈H₁₇N₃O₅) .

Table 2: Spectroscopic and Analytical Data

| Compound | ¹H NMR (δ, key signals) | EI-MS (m/z) | HR-MS (Calculated/Found) |

|---|---|---|---|

| NQ18 | 9.17 (s, quinoline-H), 4.31 (q, OCH₂) | 355 [M]⁺ | 355.1168 / 355.1125 |

| NQ19 | 9.17 (s, quinoline-H), 2.1 (t, CH₃) | 355 [M]⁺ | N/A |

Functional Implications of Substituents

- Hydrophilic vs. Lipophilic Balance : Ethoxy and methoxy groups increase solubility, whereas benzyloxy groups enhance lipophilicity .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.